molecular formula C13H20N6O B2888416 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol CAS No. 897619-34-0

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

Cat. No.: B2888416
CAS No.: 897619-34-0
M. Wt: 276.344
InChI Key: FAZBIPXQERIWGC-UHFFFAOYSA-N
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Description

This compound (CAS: 1275479-06-5) is a pyrazolo[3,4-d]pyrimidine derivative functionalized with a cyclopentylamino group at position 6 and an ethanolamine moiety at position 4. It serves as a chemical intermediate in pharmaceutical research, particularly in synthesizing kinase inhibitors due to its ability to modulate adenosine triphosphate (ATP)-binding pockets .

Properties

IUPAC Name

2-[[6-(cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-19-12-10(8-15-19)11(14-6-7-20)17-13(18-12)16-9-4-2-3-5-9/h8-9,20H,2-7H2,1H3,(H2,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZBIPXQERIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopentylamino group: This is achieved through nucleophilic substitution reactions.

    Attachment of the ethanol group: This final step often involves the reaction of the intermediate with an appropriate alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[6-(Cyclopentylamino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 6

The substituent at position 6 critically influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopentylamino C₁₃H₁₉N₆O* 299.34 Bulky, lipophilic cycloalkyl group; enhances hydrophobic interactions
2-[[6-(Diethylamino)-1-methylpyrazolo[...]]amino]ethanol () Diethylamino C₁₂H₂₀N₆O 264.33 Flexible alkyl chains; lower molecular weight, reduced steric hindrance
3-(6-(Ethylthio)-1-(2-phenylpropyl)-[...]phenol () Ethylthio C₁₉H₂₂N₆OS 382.49 Sulfur atom introduces metabolic stability concerns; aromatic phenyl group
Benzylamino derivatives () Benzylamino ~C₁₉H₂₁N₇O ~363.42 Aromatic group enables π-π stacking; increased molecular rigidity

*Calculated based on structural analysis (cyclopentyl: C₅H₉ vs. diethyl: C₄H₁₀).

Key Observations:
  • Lipophilicity: The cyclopentyl group (logP ~2.5 estimated) increases hydrophobicity compared to diethylamino (logP ~1.8) but is less lipophilic than benzylamino (logP ~3.2) .
  • Steric Effects: Cyclopentyl’s bulkiness may hinder binding in shallow enzymatic pockets compared to diethylamino’s flexibility .

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